molecular formula C9H9NO3 B1402663 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid CAS No. 1260664-03-6

3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid

Cat. No. B1402663
M. Wt: 179.17 g/mol
InChI Key: AECRHVMMLYHHTH-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid is a heterocyclic compound with the empirical formula C9H9NO3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid can be represented by the SMILES string OC(=O)c1cnc2OCCCc2c1 . The InChI key for this compound is AECRHVMMLYHHTH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid is a solid substance . Its molecular weight is 179.17 .

Scientific Research Applications

  • Synthesis of Dihydropyrano Pyrazoles

    • Field : Organic Chemistry
    • Application : The compound is used in the synthesis of dihydropyrano pyrazoles .
    • Method : The synthesis involves a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions .
    • Results : The procedure has several advantages including mild conditions, short reaction times, easy work-up, high yields, reusability of the catalyst, and the absence of toxic organic solvents .
  • Synthesis of Tetrahydropyranylated Products

    • Field : Organic Chemistry
    • Application : 3,4-Dihydro-2H-pyran can be used to synthesize tetrahydropyranylated products from alcohols .
    • Method : The synthesis involves the reaction of alcohols with 3,4-Dihydro-2H-pyran in the presence of phenolsulfonic acid-formaldehyde resin catalyst .
    • Results : The method allows for the production of tetrahydropyran derivatives .
  • Synthesis of Pyrano[2,3-b]quinoline Derivatives

    • Field : Organic Chemistry
    • Application : The compound can be used in the synthesis of pyrano[2,3-b]quinoline and benzo[h]pyrano[2,3-b]quinoline derivatives .
    • Method : The synthesis involves a one-pot, three-component reaction of 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds .
    • Results : The protocol yields a series of pyrano[2,3-b]quinoline and benzo[h]pyrano[2,3-b]quinoline derivatives in excellent yields (65–98%) .
  • Potential Therapeutic Applications

    • Field : Pharmacology
    • Application : Compounds similar to “3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid” have shown a range of biological activities, such as antileishmanial, antimalarial, antitumor, antioxidant, anti-inflammatory, anticancer, antiallergic, psychotropic, and estrogenic activities .
    • Method : These compounds can be synthesized and tested for their therapeutic potential in various disease models .
    • Results : The specific results would depend on the disease model and the specific compound tested .
  • Synthesis of Pyrano[2,3-b]quinoline Derivatives

    • Field : Organic Chemistry
    • Application : The compound can be used in the synthesis of pyrano[2,3-b]quinoline and benzo[h]pyrano[2,3-b]quinoline derivatives .
    • Method : The synthesis involves a one-pot, three-component reaction of 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds .
    • Results : The protocol yields a series of pyrano[2,3-b]quinoline and benzo[h]pyrano[2,3-b]quinoline derivatives in excellent yields (65–98%) .
  • Potential Therapeutic Applications

    • Field : Pharmacology
    • Application : Compounds similar to “3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid” have shown a range of biological activities, such as antileishmanial, antimalarial, antitumor, antioxidant, anti-inflammatory, anticancer, antiallergic, psychotropic, and estrogenic activities .
    • Method : These compounds can be synthesized and tested for their therapeutic potential in various disease models .
    • Results : The specific results would depend on the disease model and the specific compound tested .

properties

IUPAC Name

3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-9(12)7-4-6-2-1-3-13-8(6)10-5-7/h4-5H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECRHVMMLYHHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N=CC(=C2)C(=O)O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501208254
Record name 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501208254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid

CAS RN

1260664-03-6
Record name 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260664-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501208254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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